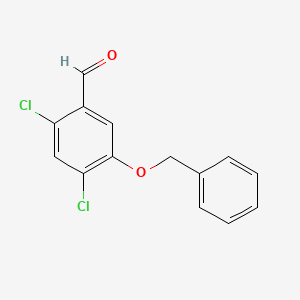![molecular formula C14H18FNO4 B13966109 Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is a chemical compound with the molecular formula C15H20FNO4. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound features a fluorine atom, a tert-butoxycarbonyl (BOC) protected amine group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: 4-{[(Amino)methyl]-2-fluorobenzoic acid.
Hydrolysis: 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate involves its reactivity due to the presence of the fluorine atom and the BOC-protected amine group. The fluorine atom can participate in various substitution reactions, while the BOC group can be selectively removed to reveal the free amine, which can then engage in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate: Similar structure but lacks the fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbenzoic acid: Similar structure with a methyl group instead of a fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
The presence of the fluorine atom in Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate imparts unique reactivity and properties, making it distinct from its analogs. Fluorine atoms can significantly influence the electronic properties and reactivity of organic molecules, making this compound valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C14H18FNO4 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-9-5-6-10(11(15)7-9)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
Clave InChI |
FYXCQABALDJHBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


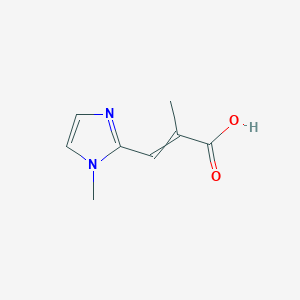
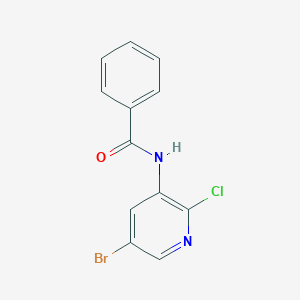
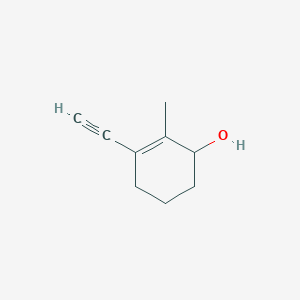
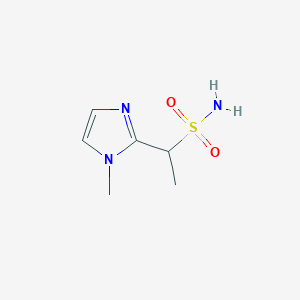
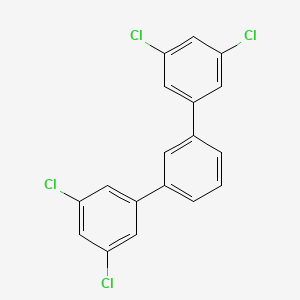
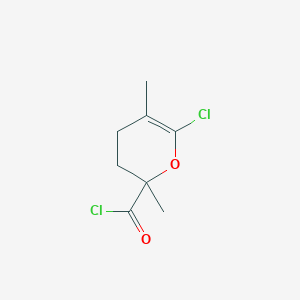
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
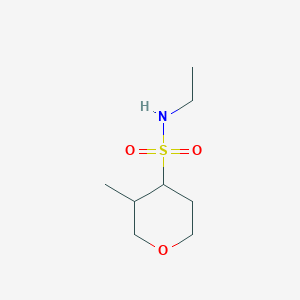
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
